An In-depth Technical Guide to (S)-2-Methoxypropanoic Acid: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-2-Methoxypropanoic Acid: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Methoxypropanoic acid, a valuable chiral building block, plays a significant role in the stereoselective synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, comprising a carboxylic acid, a methoxy group, and a defined stereocenter, make it a versatile synthon for introducing chirality. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, offering insights for its effective utilization in research and development.
Molecular Structure and Stereochemistry
(S)-2-Methoxypropanoic acid is a chiral carboxylic acid with the chemical formula C₄H₈O₃. The molecule features a propanoic acid backbone with a methoxy group (-OCH₃) attached to the alpha-carbon (C2). The "(S)" designation in its name refers to the specific spatial arrangement of the substituents around the chiral center at C2, as defined by the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is crucial for its application in asymmetric synthesis, where controlling the three-dimensional structure of a molecule is paramount for its biological activity.
Figure 1: 2D and 3D structural representations of (S)-2-methoxypropanoic acid.
The presence of both a carboxylic acid and an ether functional group contributes to its polarity, rendering it soluble in water and various organic solvents.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of (S)-2-methoxypropanoic acid is essential for its handling, reaction optimization, and purification.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₃ | [2][3] |
| Molecular Weight | 104.10 g/mol | [2][3] |
| CAS Number | 23953-00-6 | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 199 °C | [4] |
| Melting Point | 128.5 °C | [4] |
| Density | 1.085 g/cm³ | [4] |
| pKa | ~3.59 (Predicted) | [4] |
| Specific Rotation ([α]D) | -75.0° (c=neat) | [5] |
| Solubility | Soluble in water, chloroform (slightly), methanol (slightly), and other organic solvents | [1][4] |
Synthesis of (S)-2-Methoxypropanoic Acid
The synthesis of enantiomerically pure (S)-2-methoxypropanoic acid is a key step for its subsequent use. Several strategies have been developed, ranging from classical resolution to modern asymmetric synthesis techniques.
Synthesis from (S)-Alanine (Nucleophilic Substitution)
A common and straightforward method involves the nucleophilic substitution of a suitable starting material derived from a readily available chiral precursor, such as (S)-alanine.
Figure 2: General workflow for the synthesis of (S)-2-methoxypropanoic acid from (S)-alanine.
Experimental Protocol: Synthesis from 2-Bromopropionic Acid [6]
This protocol describes the synthesis of 2-methoxypropionic acid from 2-bromopropionic acid. To obtain the (S)-enantiomer, (S)-2-bromopropionic acid should be used as the starting material.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).
-
Addition of Base: Slowly add a 25% solution of sodium methoxide in methanol (16 mL) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to 50 °C and stir overnight under a continuous nitrogen purge.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Adjust the pH of the residue to 1 with 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 70 mL, 25 mL, 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxypropionic acid as a colorless oil.
-
Enantioselective Synthesis Strategies
Modern asymmetric synthesis offers more direct routes to enantiomerically pure compounds, avoiding the need for chiral starting materials or resolution steps.
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of α-alkoxyacrylic acids or their esters using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can provide direct access to the desired (S)-enantiomer with high enantioselectivity.[7][8]
-
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as those derived from Evans oxazolidinones or pseudoephedrine, allows for the diastereoselective alkylation of a prochiral enolate.[9][10] Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-methoxy acid.
-
Enzymatic Resolution: Lipases are effective biocatalysts for the kinetic resolution of racemic 2-methoxypropanoic acid esters.[11][12][13][14] These enzymes selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. For instance, Aspergillus niger lipase has shown high enantioselectivity in the transesterification of related racemic carboxylic acids.[11]
Chemical Reactivity and Applications
The bifunctional nature of (S)-2-methoxypropanoic acid, possessing both a carboxylic acid and a methoxy group, dictates its chemical reactivity and utility.
Figure 3: Key application areas of (S)-2-methoxypropanoic acid.
Key Chemical Reactions
-
Esterification and Amidation: The carboxylic acid moiety readily undergoes esterification with alcohols and amidation with amines to form the corresponding esters and amides.[1] These reactions are fundamental to its use as a building block, allowing for its incorporation into larger molecular frameworks.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (S)-2-methoxy-1-propanol, using reducing agents such as lithium aluminum hydride.
-
Alpha-Deprotonation: While less common, deprotonation at the α-carbon can be achieved with strong bases, although this can risk racemization.
Applications in Drug Development and Asymmetric Synthesis
(S)-2-Methoxypropanoic acid is a valuable precursor in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[1] The methoxypropanoic acid scaffold can be incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties.
For example, derivatives of (S)-2-methoxypropanoic acid have been utilized in the synthesis of compounds with anti-inflammatory and kinase inhibitory activities. It has also been employed in the synthesis of the ACE inhibitor Benazepril and the herbicide Flamprop-methyl .
Furthermore, it serves as a starting material for the synthesis of advanced chiral ligands. For instance, (S)-2-Methoxy-N-(quinolin-8-yl)propanamide, derived from (S)-2-methoxypropanoic acid, acts as a directing group and ligand in palladium-catalyzed asymmetric C(sp³)–H activation reactions.
Analytical and Spectroscopic Characterization
Ensuring the chemical and enantiomeric purity of (S)-2-methoxypropanoic acid requires a suite of analytical techniques.
Chromatographic Methods
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess (ee) of (S)-2-methoxypropanoic acid. Chiral stationary phases (CSPs), particularly those based on polysaccharides like Chiralcel OD-H and Chiralpak AD, are effective for separating the enantiomers under normal-phase conditions.[5]
-
Gas Chromatography (GC): After derivatization to a volatile ester (e.g., methyl or ethyl ester), GC on a chiral column can also be used for enantiomeric purity assessment.
-
Achiral HPLC/GC (after derivatization): Racemic 2-methoxypropanoic acid can be analyzed by reversed-phase HPLC.[12] For chiral analysis on an achiral column, derivatization with a chiral reagent to form diastereomers is necessary.
Experimental Protocol: General Chiral HPLC Method Development
-
Column Selection: Screen commercially available chiral columns (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of hexane/isopropanol or hexane/ethanol in various ratios (e.g., 90:10, 80:20).
-
For acidic analytes, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%).
-
-
Mobile Phase Screening (Reversed Phase):
-
Use mixtures of water/acetonitrile or water/methanol with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[12]
-
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to optimize the resolution and analysis time.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. The spectrum of 2-methoxypropionic acid in CD₃OD shows characteristic signals at approximately δ 3.67 (q, 1H, CH), 3.33 (s, 3H, OCH₃), and 1.33 ppm (d, 3H, CH₃).[6]
-
¹³C NMR: Shows distinct signals for each carbon atom. The expected chemical shifts are approximately 175-180 ppm for the carbonyl carbon, 75-80 ppm for the α-carbon, 55-60 ppm for the methoxy carbon, and 15-20 ppm for the methyl carbon.[3][15]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1725 and 1700 cm⁻¹.[8] The C-O stretching of the ether and carboxylic acid will appear in the 1300-1000 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 104. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Alpha-cleavage can lead to the loss of the methyl group (M-15) or the methoxy group (M-31). The base peak is often observed at m/z 59, corresponding to the [CH(OCH₃)CH₃]⁺ fragment.[2][15][16][17]
Purification
Achieving high chemical and enantiomeric purity is critical for the application of (S)-2-methoxypropanoic acid.
-
Extraction: As described in the synthesis protocol, extraction is a key step in the initial work-up to separate the product from inorganic salts and other water-soluble impurities.[18]
-
Distillation: Fractional distillation under reduced pressure can be employed to purify the liquid product, separating it from lower and higher boiling point impurities.[18]
-
Crystallization: If the compound is a solid or can be derivatized to a crystalline solid, crystallization is an effective method for purification.
-
Preparative Chromatography: For achieving very high enantiomeric purity or for separating small quantities of material, preparative chiral HPLC is a powerful technique.[1] This involves using a larger-scale chiral column and collecting the eluting enantiomers in separate fractions.
Safety and Handling
(S)-2-Methoxypropanoic acid should be handled with appropriate safety precautions in a well-ventilated area.
-
Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[19][20] It may also cause respiratory irritation.[19]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
-
Toxicology: While comprehensive toxicological data for (S)-2-methoxypropanoic acid is limited, its metabolite, 2-methoxypropionic acid, has been shown to be teratogenic in animal studies.[16] Many carboxylic acid-containing drugs have been associated with idiosyncratic drug toxicity, which may be related to the formation of reactive acyl glucuronide or acyl Coenzyme A conjugates.[21] Therefore, appropriate care should be taken when handling this compound.
Conclusion
(S)-2-Methoxypropanoic acid is a cornerstone chiral building block for modern organic synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable means of introducing chirality into complex molecules. A thorough understanding of its properties, synthetic routes, and analytical methods, as outlined in this guide, is essential for its effective application in the development of new pharmaceuticals and other advanced materials. As the demand for enantiomerically pure compounds continues to grow, the importance of synthons like (S)-2-methoxypropanoic acid in both academic research and industrial applications will undoubtedly increase.
References
- CymitQuimica. (2S)-2-methoxypropanoic acid | CAS 23953-00-6. [URL: https://www.cymitquimica.com/cas/23953-00-6]
- Uejima, A., et al. (1999). Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters. Chirality, 11(8), 635-41. [URL: https://pubmed.ncbi.nlm.nih.gov/10423277/]
- Fisher Scientific. (S)-(-)-2-Methoxypropionic acid, 98%. [URL: https://www.fishersci.com/shop/products/s-2-methoxypropionic-acid-98/AC331725000]
- ChemBK. 2-methoxypropanoic acid. [URL: https://www.chembk.com/en/chem/4324-37-2]
- PubChem. 2-Methoxypropanoic acid | C4H8O3 | CID 92209. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/92209]
- MetaSci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. [URL: https://www.metasci.
- ChemicalBook. 2-methoxypropionic acid | 4324-37-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8366914.htm]
- LookChem. General procedures for the purification of Carboxylic acids. [URL: https://www.lookchem.
- Fisher Scientific. Safety Data Sheet (R)-(-)-a-Methoxyphenylacetic acid. [URL: https://www.fishersci.com/store/msds?partNumber=AC221670050&productDescription=R-%28-%29-ALPHA-METHOXYPHENYLACETIC+ACID+99%2B%25+5GR&vendorId=VN00033897&countryCode=US&language=en]
- Wikipedia. Chiral auxiliary. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- Hartwig, A., & MAK Commission. (2019). 2-Methoxypropanol-1. The MAK Collection for Occupational Health and Safety, 4(2), 437-450. [URL: https://www.publisso.
- ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [URL: https://www.researchgate.net/publication/236940854_Chiral_Auxiliaries_in_Asymmetric_Synthesis]
- Sigma-Aldrich. Chiral Auxiliaries. [URL: https://www.sigmaaldrich.
- Google Patents. Process for the purification of carboxylic acids. [URL: https://patents.google.
- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FUSA%2FSD30095.pdf]
- Biosynth. The Schollkopf Chiral Auxiliaries. [URL: https://www.biosynth.com/uploads/pfs/the-schollkopf-chiral-auxiliaries.pdf]
- TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_030_E.pdf]
- ECHEMI. 4324-37-2, 2-Methoxypropanoic acid Formula. [URL: https://www.echemi.com/products/4324-37-2.html]
- SIELC Technologies. 2-Methoxypropionic acid. [URL: https://sielc.com/compound-2-methoxypropionic-acid.html]
- PubChem. (2S)-3-(4-hydroxyphenyl)-2-methoxypropanoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11564639]
- Baudino, M., et al. (2024). Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs. Procos S.P.A. [URL: https://www.procos.
- LGC Standards. (S)-(-)-2-Methoxypropionic Acid. [URL: https://www.lgcstandards.com/US/en/S---2-Methoxypropionic-Acid/p/TRC-M266955]
- ResearchGate. EI-MS mass fragmentation pattern of 2. [URL: https://www.researchgate.
- de Miranda, A. S., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(11), 3192. [URL: https://www.mdpi.com/1420-3049/26/11/3192]
- Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-methoxypropane C4H10O. [URL: http://www.docbrown.info/page07/documents/msC4H10Oisoethers.htm]
- Yuryev, R., et al. (2011). Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. Journal of Molecular Catalysis B: Enzymatic, 71(1-2), 86-91. [URL: https://www.researchgate.
- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [URL: https://scienceready.com.
- Gotor-Fernández, V., et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(11), 1477. [URL: https://www.mdpi.com/1420-3049/21/11/1477]
- Gideon, E., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry B, 6(4), 361-384. [URL: https://www.ajchem-b.com/article_190450_c640d2109867540237936a7e584f1837.pdf]
- SpectraBase. Propanoic acid, 2-methoxy- - Optional[MS (GC)] - Spectrum. [URL: https://spectrabase.com/spectrum/9LPj2qVZBjg]
- PubChem. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2733584]
- Thermo Fisher Scientific. SAFETY DATA SHEET 5-Methoxyindole-2-carboxylic acid. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/USA/SD30095.pdf]
- Wang, Z., et al. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Nature Communications, 9(1), 1-8. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6030138/]
- ChemicalBook. 2-methoxypropionic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/4324-37-2.htm]
- Doc Brown's Advanced Organic Chemistry. infrared spectrum of 2-methoxypropane. [URL: http://www.docbrown.info/page06/IRspec/IRc4h10o-ethers.htm]
- Muez Hest. Fractional Distillation Plant Setup in India. [URL: https://www.muezhest.
- NIST WebBook. Propanoic acid, 2-methyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C79312&Type=IR-SPEC&Index=1]
- Cichocka, J., et al. (2022). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 27(19), 6549. [URL: https://www.mdpi.com/1420-3049/27/19/6549]
- Brainscape. Fractional Distillation Flashcards. [URL: https://www.brainscape.
- Bailey, A. M., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2353–2362. [URL: https://pubmed.ncbi.nlm.nih.gov/26558897/]
- ResearchGate. ChemInform Abstract: Asymmetric Synthesis of 2-Alkyl-3-phosphonopropanoic Acid Derivatives via Rh-Catalyzed Asymmetric Hydrogenation. [URL: https://www.researchgate.
- Manchester Organics. (2S)-2-Methoxypropanoic acid | 23953-00-6. [URL: https://www.manchesterorganics.com/products/building-blocks/acids/p53604]
- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1260280315]
Sources
- 1. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 2. 2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-methoxypropionic acid | 4324-37-2 [chemicalbook.com]
- 7. procos.it [procos.it]
- 8. Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. | Semantic Scholar [semanticscholar.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. scienceready.com.au [scienceready.com.au]
- 18. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
